Sortin1
Overview
Description
Preparation Methods
Sortin1 is synthesized through a series of chemical reactions that involve the formation of its core structure, followed by the addition of various functional groups. The synthetic routes and reaction conditions for this compound are complex and require precise control over temperature, pressure, and pH .
Chemical Reactions Analysis
Sortin1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, this compound can redirect the vacuolar destination of plant carboxypeptidase Y and other proteins, causing these proteins to be secreted .
Scientific Research Applications
Sortin1 has a wide range of scientific research applications. In plant biology, it is used to study vacuolar sorting and trafficking, as well as flavonoid metabolism . In yeast, this compound has been used to identify compounds that induce the secretion of carboxypeptidase Y .
Mechanism of Action
The mechanism of action of Sortin1 involves the specific mislocalization of vacuolar markers in plants and yeast . This compound mimics the effect of the glutathione inhibitor buthionine sulfoximine, altering the vacuolar accumulation of flavonoids and blocking their transport through vacuole-localized ABC transporters . This disruption in vacuolar trafficking leads to various cellular effects, including the secretion of proteins that are normally targeted to the vacuole .
Comparison with Similar Compounds
Other similar compounds include Sortin2, which also induces defects in vacuole biogenesis and root development in Arabidopsis . What sets Sortin1 apart is its specific ability to mislocalize both soluble and membrane-associated vacuolar markers, making it a valuable tool for studying vacuolar trafficking and flavonoid metabolism .
Properties
IUPAC Name |
4-[5-(3-methoxycarbonyl-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridin-4-yl)furan-2-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO6/c1-13-20(26(31)32-2)21(22-23(27-13)16-5-3-4-6-17(16)24(22)28)19-12-11-18(33-19)14-7-9-15(10-8-14)25(29)30/h3-12,21,27H,1-2H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEXVHYWWUXESV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=C(O4)C5=CC=C(C=C5)C(=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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